molecular formula C8H6F3N B11913071 2,2,5-Trifluoroindoline

2,2,5-Trifluoroindoline

Cat. No.: B11913071
M. Wt: 173.13 g/mol
InChI Key: ZULAIBFNHAWBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trifluoroindoline typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF₃SO₂Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring. The reaction conditions include the use of tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 140°C for 18 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale trifluoromethylation reactions using similar reagents and conditions as described above. The scalability of these reactions is facilitated by the availability of reagents like CF₃SO₂Na, which are cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trifluoroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 2,2,5-Trifluoroindoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, fluorinated indoles have been shown to inhibit enzymes involved in viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2,2,5-Trifluoroindoline is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

2,2,5-trifluoro-1,3-dihydroindole

InChI

InChI=1S/C8H6F3N/c9-6-1-2-7-5(3-6)4-8(10,11)12-7/h1-3,12H,4H2

InChI Key

ZULAIBFNHAWBFC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC1(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.